

# Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of **NBI-35965**, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rodent models. The information compiled herein is derived from publicly available preclinical data, offering valuable insights for researchers and professionals involved in drug development.

#### **Core Pharmacokinetic Parameters**

**NBI-35965** has been evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound demonstrates favorable oral bioavailability and penetrates the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[1] A summary of the key pharmacokinetic parameters following a 10 mg/kg oral dose in rats is presented below.



| Parameter                                   | Value | Unit      |
|---------------------------------------------|-------|-----------|
| Oral Bioavailability (F)                    | 34    | %         |
| Maximum Plasma Concentration (Cmax)         | 560   | ng/mL     |
| Time to Maximum Plasma Concentration (Tmax) | 1     | hour      |
| Volume of Distribution (Vd)                 | 17.8  | L/kg      |
| Plasma Clearance (CL)                       | 17    | mL/min/kg |
| Half-life (t1/2)                            | 12    | hours     |
| Maximum Brain Concentration                 | 700   | ng/g      |

## **Experimental Protocols**

The pharmacokinetic data for **NBI-35965** were primarily generated from in vivo studies in rats. While specific details may vary between individual experiments, the following represents a generalized protocol based on standard practices for similar compounds.

#### **Animal Models**

Studies have utilized rat models, such as male Long-Evans or Sprague-Dawley rats, and male CD-1 mice for in vivo assessments.[2][3] Animals are typically housed under controlled environmental conditions with ad libitum access to food and water prior to the experiments.

#### **Administration of NBI-35965**

Oral Administration: For oral pharmacokinetic studies, **NBI-35965** is typically formulated in a suitable vehicle, such as a 5% mannitol solution in water.[3] The compound is administered via oral gavage at a specific dose, for instance, 10 mg/kg or 20 mg/kg.[1][3]

Intravenous Administration: For determining absolute bioavailability and other intravenous pharmacokinetic parameters, **NBI-35965** is dissolved in a vehicle suitable for injection and administered intravenously, often via a cannulated vein. A 10 mg/kg intravenous dose has been used in studies.[4]



### **Sample Collection and Analysis**

Plasma: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.

Brain Tissue: To determine brain penetration, animals are euthanized at various time points, and brain tissue is collected. The brain is typically homogenized to facilitate drug extraction.

Analytical Method: The concentration of **NBI-35965** in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers the necessary sensitivity and selectivity to accurately measure drug concentrations.

Visualizations
Signaling Pathway of NBI-35965





Click to download full resolution via product page

Caption: Mechanism of action of NBI-35965 in the HPA axis.



### **Experimental Workflow for Oral Pharmacokinetics**



Click to download full resolution via product page

Caption: Workflow for determining oral pharmacokinetics of NBI-35965.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CRF(1) receptor antagonist, NBI-35965, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676989#pharmacokinetics-of-nbi-35965-in-rodents]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com